molecular formula C10H17NO B13801493 Cyclopropylamine,N,N-diethyl-1-(P-methylbenzyl)-

Cyclopropylamine,N,N-diethyl-1-(P-methylbenzyl)-

Katalognummer: B13801493
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: SLZNXZJJJWHDSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- is a chemical compound with the molecular formula C15H23N and a molecular weight of 217.34982 g/mol . This compound is characterized by the presence of a cyclopropylamine group attached to a diethyl-1-(P-methylbenzyl) moiety. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- typically involves the reaction of cyclopropylamine with N,N-diethyl-1-(P-methylbenzyl) chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclopropylamine, N,N-diethyl-1-(P-ethylbenzyl)
  • Cyclopropylamine, N,N-diethyl-1-(P-propylbenzyl)
  • Cyclopropylamine, N,N-diethyl-1-(P-butylbenzyl)

Uniqueness

Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

1-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)ethanone

InChI

InChI=1S/C10H17NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h5H,3-4,6-8H2,1-2H3

InChI-Schlüssel

SLZNXZJJJWHDSC-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCC=C(C1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.